Cas no 1261572-32-0 (2-Cyano-6-hydroxybenzyl bromide)

2-Cyano-6-hydroxybenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyano-6-hydroxybenzyl bromide
-
- Inchi: 1S/C8H6BrNO/c9-4-7-6(5-10)2-1-3-8(7)11/h1-3,11H,4H2
- InChI Key: QORZGEVFPUNVHJ-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC=CC=1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 44
- XLogP3: 1.8
2-Cyano-6-hydroxybenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002152-500mg |
2-Cyano-6-hydroxybenzyl bromide |
1261572-32-0 | 97% | 500mg |
$839.45 | 2023-09-03 | |
Alichem | A014002152-250mg |
2-Cyano-6-hydroxybenzyl bromide |
1261572-32-0 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A014002152-1g |
2-Cyano-6-hydroxybenzyl bromide |
1261572-32-0 | 97% | 1g |
$1579.40 | 2023-09-03 |
2-Cyano-6-hydroxybenzyl bromide Related Literature
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 2-Cyano-6-hydroxybenzyl bromide
Professional Introduction to 2-Cyano-6-hydroxybenzyl bromide (CAS No. 1261572-32-0)
2-Cyano-6-hydroxybenzyl bromide, with the CAS number 1261572-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics and diagnostic agents. Its unique structural features, combining a cyano group and a hydroxyl group on a benzyl bromide backbone, make it an invaluable building block for medicinal chemists.
The significance of 2-Cyano-6-hydroxybenzyl bromide lies in its ability to participate in diverse chemical transformations, including nucleophilic substitution reactions, which are fundamental to constructing complex molecular architectures. The presence of the cyano group enhances reactivity, while the hydroxyl group provides opportunities for further functionalization, such as etherification or esterification, enabling the creation of a wide array of derivatives. These properties have made it a staple in synthetic protocols for drug discovery and molecular probes.
In recent years, the demand for high-quality intermediates like 2-Cyano-6-hydroxybenzyl bromide has surged due to advancements in biotechnology and pharmaceutical research. One notable area of application is in the development of antibodies-drug conjugates (ADCs), where such intermediates are crucial for linking cytotoxic payloads to targeting moieties. The benzyl bromide moiety facilitates efficient coupling reactions with amino groups present in antibodies or other biomolecules, while the cyano and hydroxyl groups allow for additional modifications to optimize pharmacokinetic and pharmacodynamic profiles.
Moreover, 2-Cyano-6-hydroxybenzyl bromide has found utility in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, recent studies have highlighted its role in generating novel kinase inhibitors, where its structural features enable selective binding to protein active sites. The cyano group can be further reduced to an amine, expanding its synthetic utility and allowing for the introduction of other functional groups that enhance binding affinity and metabolic stability.
The compound's versatility extends to its application in fluorescent probe development. Researchers have leveraged the reactivity of 2-Cyano-6-hydroxybenzyl bromide to create probes that emit distinct signals upon binding to specific biological targets. These probes are invaluable tools for high-throughput screening and real-time imaging applications, contributing to a deeper understanding of cellular processes and disease mechanisms. The hydroxyl group's ability to form hydrogen bonds with biomolecules further enhances probe specificity and sensitivity.
In academic research, 2-Cyano-6-hydroxybenzyl bromide has been employed in exploring novel synthetic methodologies. For example, its use in transition-metal-catalyzed cross-coupling reactions has led to innovative approaches for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The compound's compatibility with palladium and copper catalysts has opened new avenues for designing complex scaffolds with potential therapeutic applications.
The industrial production of 2-Cyano-6-hydroxybenzyl bromide adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to meet the demands of pharmaceutical applications. These efforts are critical given that impurities can significantly impact the efficacy and safety of final drug products.
The future prospects of 2-Cyano-6-hydroxybenzyl bromide are promising, with ongoing research exploring its potential in emerging fields such as gene therapy and mRNA-based vaccines. Its role as a key intermediate in synthesizing nucleoside analogs and other therapeutic agents underscores its importance in next-generation medicine. As computational chemistry advances, virtual screening methods are being developed to identify novel derivatives of this compound with enhanced biological activity.
In conclusion, 2-Cyano-6-hydroxybenzyl bromide (CAS No. 1261572-32-0) is a cornerstone molecule in modern pharmaceutical chemistry, offering unparalleled flexibility for constructing biologically relevant compounds. Its unique structural attributes have positioned it at the forefront of drug discovery efforts, enabling researchers to develop innovative therapeutics across multiple therapeutic areas. As science continues to evolve, this compound will undoubtedly remain a critical tool in the quest for new medicines that improve human health.
1261572-32-0 (2-Cyano-6-hydroxybenzyl bromide) Related Products
- 1310421-82-9({2-fluoro-4H,6H,7H-thieno3,2-cpyran-4-yl}methanamine hydrochloride)
- 866591-21-1(2-3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chlorophenyl)acetamide)
- 50343-81-2(3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid)
- 446830-63-3(3-Ethyl-5-nitro-1H-indole-2-carboxylic acid)
- 1000991-57-0(2-(2-{1-(tert-butoxy)carbonylpiperidin-4-yl}-1,3-thiazol-4-yl)acetic acid)
- 2680809-86-1(benzyl N-(4-fluoro-2-iodophenyl)-N-methylcarbamate)
- 1421455-30-2(3-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-1-(4-methoxyphenyl)methylurea)
- 1291846-83-7(N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine)
- 1806147-32-9(Methyl 3-amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxylate)
- 941868-39-9(1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide)




